Lugdunin
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Overview
Description
Lugdunin is a novel antibiotic compound classified as a thiazolidine-containing cyclic peptide. It was first isolated in 2016 from the bacterium Staphylococcus lugdunensis, which resides in the human nasal cavity. This compound has garnered significant attention due to its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lugdunin is synthesized non-ribosomally by peptide synthetases in Staphylococcus lugdunensis. The biosynthetic pathway involves the formation of a cyclic heptapeptide composed of alternating D- and L-amino acids and a unique thiazolidine heterocycle . The operon responsible for this compound synthesis contains genes encoding non-ribosomal peptide synthetases, a phosphopantetheinyl transferase, a monooxygenase, an unknown tailoring enzyme, a regulator gene, and a type II thioesterase .
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. Its production is primarily limited to laboratory-scale synthesis using the natural producer, Staphylococcus lugdunensis. Further research is needed to develop scalable production methods for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Lugdunin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the thiazolidine ring or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification and the specific functional groups targeted .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different antimicrobial activities and physicochemical properties .
Scientific Research Applications
Lugdunin has several scientific research applications, including:
Mechanism of Action
Lugdunin exerts its antimicrobial effects by dissipating the membrane potential of target bacteria. Upon insertion into the bacterial membrane, this compound forms peptide nanotubes that facilitate the translocation of protons and monovalent cations across the membrane. This disruption of the membrane potential effectively kills the bacteria . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound acts as a peptidic channel that destabilizes the bacterial membrane .
Comparison with Similar Compounds
Lugdunin is unique among antimicrobial peptides due to its non-ribosomal synthesis and the presence of a thiazolidine heterocycle. Similar compounds include:
Gramicidin S: A cyclic peptide antibiotic with a different mode of action and structure compared to this compound.
This compound’s unique structure and mode of action make it a promising candidate for developing new antimicrobial therapies, especially against drug-resistant bacterial strains .
Properties
CAS No. |
1989698-37-4 |
---|---|
Molecular Formula |
C40H62N8O6S |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(1R,4R,7S,10R,13S,16R,19S)-7-(1H-indol-3-ylmethyl)-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C40H62N8O6S/c1-19(2)15-27-35(50)45-31(21(5)6)38(53)47-32(22(7)8)39(54)48-33(23(9)10)40-44-29(18-55-40)36(51)46-30(20(3)4)37(52)43-28(34(49)42-27)16-24-17-41-26-14-12-11-13-25(24)26/h11-14,17,19-23,27-33,40-41,44H,15-16,18H2,1-10H3,(H,42,49)(H,43,52)(H,45,50)(H,46,51)(H,47,53)(H,48,54)/t27-,28+,29+,30-,31+,32-,33+,40?/m1/s1 |
InChI Key |
QZNGYMKAHFFKCJ-ZBQZSICZSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C2N[C@@H](CS2)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(CS2)C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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